molecular formula C24H22Cl2F3N3O2S B2778826 (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate CAS No. 318239-34-8

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate

Cat. No.: B2778826
CAS No.: 318239-34-8
M. Wt: 544.41
InChI Key: BTBINTMCCWJZFW-PNQUVVCRSA-N
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Description

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C24H22Cl2F3N3O2S and its molecular weight is 544.41. The purity is usually 95%.
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Biological Activity

The compound (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate, with CAS number 318239-34-8, is a derivative of pyrazole that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H22Cl2F3N3O2S
  • Molecular Weight : 544.42 g/mol
  • Boiling Point : Predicted at 607.6 ± 65.0 °C
  • Density : 1.34 ± 0.1 g/cm³
  • pKa : -2.91 ± 0.10

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole ring and the sulfanyl group. These components are known to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have shown that compounds similar to this pyrazole derivative display significant antimicrobial properties. For instance, derivatives containing aryl substitutions have been reported to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Salmonella enterica . The sulfanyl group enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial pathogens.

CompoundActivityTarget Organism
Pyrazole DerivativeAntimicrobialPseudomonas aeruginosa
Pyrazole DerivativeAntimicrobialSalmonella enterica

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The trifluoromethyl group is believed to enhance the compound's ability to induce oxidative stress in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, a series of pyrazole derivatives were tested for their ability to disrupt biofilms formed by Gram-positive and Gram-negative bacteria. The compound exhibited promising results, significantly reducing biofilm biomass at concentrations as low as 6 mg/mL .
  • Cytotoxicity Assays :
    A study evaluating the cytotoxic effects of structurally similar compounds on HeLa and HEK-293T cells revealed that certain derivatives induced significant cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways .

Properties

IUPAC Name

[(E)-[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2F3N3O2S/c1-23(2,3)15-7-5-14(6-8-15)13-35-21-18(20(24(27,28)29)31-32(21)4)12-30-34-22(33)17-10-9-16(25)11-19(17)26/h5-12H,13H2,1-4H3/b30-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBINTMCCWJZFW-PNQUVVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NOC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)/C=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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